Cas no 1519552-41-0 (1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one)

1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
- 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one
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- MDL: MFCD21932526
- インチ: 1S/C11H21N3O/c1-9(15)13-4-6-14(7-5-13)11-3-2-10(12)8-11/h10-11H,2-8,12H2,1H3
- InChIKey: QZBDIOHJJKOYKZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCN(CC1)C1CCC(C1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 49.6
1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A621283-50mg |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 50mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-196086-0.05g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 0.05g |
$229.0 | 2023-09-17 | |
Enamine | EN300-196086-1g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 1g |
$986.0 | 2023-09-17 | |
1PlusChem | 1P01BI23-2.5g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 2.5g |
$2449.00 | 2023-12-21 | |
Enamine | EN300-196086-1.0g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 1g |
$0.0 | 2023-06-08 | |
1PlusChem | 1P01BI23-10g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 10g |
$5298.00 | 2023-12-21 | |
Enamine | EN300-196086-10g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 10g |
$4236.0 | 2023-09-17 | |
Enamine | EN300-196086-0.1g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 0.1g |
$342.0 | 2023-09-17 | |
Enamine | EN300-196086-0.5g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 0.5g |
$768.0 | 2023-09-17 | |
1PlusChem | 1P01BI23-500mg |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 90% | 500mg |
$1012.00 | 2024-06-20 |
1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-oneに関する追加情報
Introduction to 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one (CAS No. 1519552-41-0)
1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1519552-41-0, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a piperazine ring and an aminocyclopentyl moiety, which are key features that contribute to its biological activity and reactivity.
The synthesis and characterization of 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one involve advanced chemical methodologies that highlight the compound's versatility. The presence of the piperazine ring, a common pharmacophore in many bioactive molecules, suggests potential interactions with biological targets such as enzymes and receptors. This structural motif is well-documented for its role in enhancing the solubility and bioavailability of pharmaceutical agents.
Recent research has focused on the pharmacological properties of derivatives of piperazine-containing compounds, including 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one. Studies have demonstrated that modifications in the piperazine ring can significantly alter the pharmacokinetic and pharmacodynamic profiles of these molecules. The aminocyclopentyl group further contributes to the compound's complexity, offering multiple sites for functionalization and interaction with biological systems.
In the context of drug discovery, 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one serves as a valuable scaffold for designing novel therapeutic agents. Its structural features make it a candidate for further exploration in the development of drugs targeting neurological disorders, cardiovascular diseases, and other conditions where piperazine-based compounds have shown promise. The compound's ability to undergo various chemical transformations allows for the creation of a diverse library of derivatives with tailored biological activities.
The latest advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one with potential target proteins. These studies provide insights into how the compound can be optimized for better efficacy and reduced side effects. The integration of experimental data with computational approaches has been crucial in understanding the molecular mechanisms underlying the biological effects of this compound.
One notable application of 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one is in the development of kinase inhibitors, which are essential in treating various cancers and inflammatory diseases. The piperazine ring's ability to mimic natural substrates or bind to allosteric sites on kinases makes it an effective component in designing inhibitors. Additionally, the compound's structural flexibility allows for fine-tuning its interactions with biological targets, enhancing its therapeutic potential.
Another area where this compound has shown promise is in the treatment of central nervous system (CNS) disorders. Piperazine derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for CNS drug development. Research indicates that modifications to the piperazine ring can modulate neurotransmitter activity, offering new avenues for treating conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of 1-4-(3-amino-cyclopentyl)-piperazin-ylethan-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to improve yield and purity. These methods not only enhance efficiency but also minimize waste, aligning with green chemistry principles.
The analytical characterization of this compound has been performed using state-of-the-art spectroscopic techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies provide comprehensive information about the molecular structure, purity, and stability of 1-(4-(3-amino-cyclopentyl)-piperazin)-ylethan-one, ensuring its suitability for further applications.
In conclusion, 1-(4-(3-amino-cyclopentyl)-piperazin)-ylethan-one (CAS No. 1519552-41-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and versatile reactivity make it an attractive candidate for designing novel therapeutic agents targeting various diseases. Continued research in this area will likely uncover new applications and optimize existing ones, contributing to advancements in medicine.
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